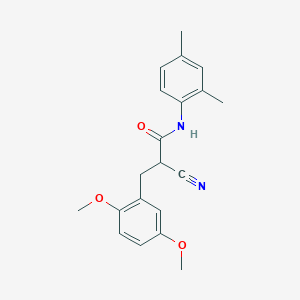![molecular formula C16H9ClF3N3OS B2470207 N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide CAS No. 2058813-47-9](/img/structure/B2470207.png)
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide” is a chemical compound that has been mentioned in the context of agrochemical and pharmaceutical applications . It is a member of the class of benzamides, obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several papers . The synthesis involves various methods and reagents, and the process can be optimized for different derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities . The optimal structure of the pyridine group was found to be 5-CF3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include various steps such as Pd-catalyzed coupling reactions and hydrolysis . The reactions are carefully controlled to ensure the correct formation of the trifluoromethylpyridine structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . These groups contribute to the unique physicochemical properties of the compound, which are thought to play a role in its biological activities .Applications De Recherche Scientifique
Inhibition of Bacterial Phosphopantetheinyl Transferase
The compound has been found to be a potent inhibitor of bacterial phosphopantetheinyl transferase . This enzyme catalyzes a post-translational modification essential to bacterial cell viability and virulence . The compound’s inhibitory action can attenuate secondary metabolism and thwart bacterial growth .
Antibacterial Activity
The compound has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus . It also has the potential to halt bacterial proliferation by targeting both classes of PPTase enzymes .
3. Resistance to Efflux in Escherichia coli Chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . The compound’s structure may play a role in this resistance .
Use in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, which include the compound , are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Use in Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Potential for Future Applications
Given the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety, it is expected that many novel applications of TFMP will be discovered in the future .
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended . Avoidance of dust formation and breathing dust/fume/gas/mist/vapors/spray is also advised .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3OS/c17-11-6-10(16(18,19)20)7-21-13(11)12-8-25-15(22-12)23-14(24)9-4-2-1-3-5-9/h1-8H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUXVAVIZWAICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


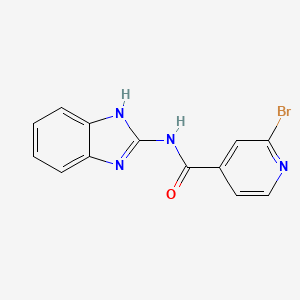
![N,N-diethyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2470127.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)
![4-(Aminomethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B2470131.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2470134.png)
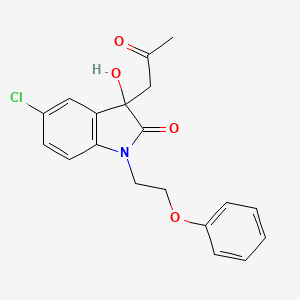
![3-Methyl-5-[3-(3-methylimidazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2470136.png)
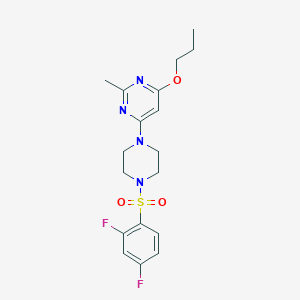
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2470139.png)
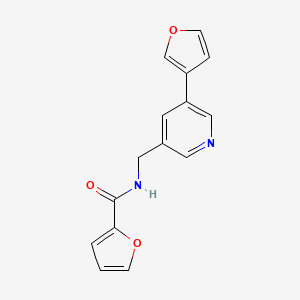
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenylacetamide](/img/structure/B2470144.png)
